Filipin II

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

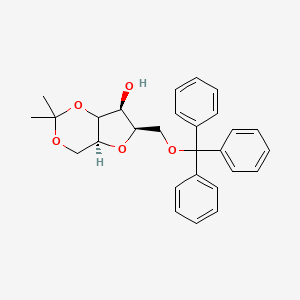

The synthesis of Filipin III, a closely related compound, provides insight into the synthetic strategies applicable to Filipin II. The total synthesis of Filipin III was achieved through a stereoselective carbon-carbon bond-forming strategy, utilizing cyanohydrin acetonide alkylation and reductive decyanation sequence. The polyene segment was prepared from L-ascorbic acid, indicating the potential pathways for Filipin II synthesis as well (Richardson & Rychnovsky, 1997).

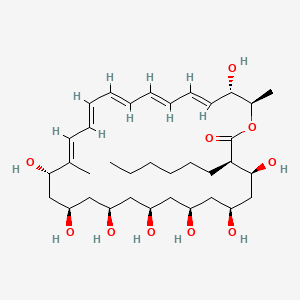

Molecular Structure Analysis

The molecular structure of Filipin III, a compound closely related to Filipin II, has been elucidated through solution NMR structures, revealing it as a rod-shaped molecule with an amphiphilic structure. This structure consists of an all-syn 1,3-polyol motif and a conjugated pentaene moiety. The detailed structure provides a framework for understanding Filipin II's molecular configuration (Volpon & Lancelin, 2000).

Chemical Reactions and Properties

Filipin compounds, including Filipin II, interact with cholesterol to form complexes, altering membrane lipid organization. This interaction is crucial for understanding the chemical behavior of Filipin II in biological systems. The formation of Filipin-cholesterol complexes perturbs membrane organization and influences hemolysis of erythrocytes, highlighting the compound's significant chemical properties (Behnke, Tranum-Jensen, & van Deurs, 1984).

Physical Properties Analysis

The physical properties of Filipin II can be inferred from studies on Filipin III and related compounds. These studies have shown that Filipin compounds exhibit specific interactions with cholesterol, affecting the physical properties of biological membranes. The analysis of Filipin-induced lesions in planar phospholipid bilayers has provided insights into the effects of Filipin on membrane structure, which are crucial for understanding the physical behavior of Filipin II (Santos et al., 1998).

Chemical Properties Analysis

The interaction of Filipin with sterols, particularly cholesterol, defines its chemical properties. This interaction is stereochemically and stoichiometrically defined, leading to the formation of a Filipin-sterol complex. This complex formation is specific for sterols and has been demonstrated to mediate changes in membrane permeability, providing a basis for understanding the chemical properties of Filipin II in biological contexts (Norman et al., 1972).

Aplicaciones Científicas De Investigación

Application Summary

Filipin II is a metabolic intermediate in the biosynthesis of Filipin III . It has been studied for its potential as an antifungal agent .

Methods of Application

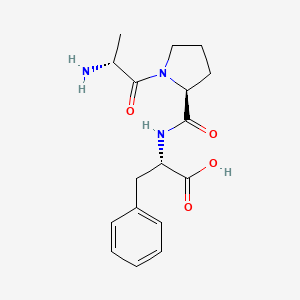

The in vitro antifungal activity of Filipin III metabolic intermediates, including Filipin II, has been characterized against a variety of opportunistic pathogenic fungi . These fungi include Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, Trichosporon cutaneum, Trichosporon asahii, Aspergillus nidulans, Aspergillus niger, and Aspergillus fumigatus . The Clinical and Laboratory Standards Institute broth microdilution method was used in these studies .

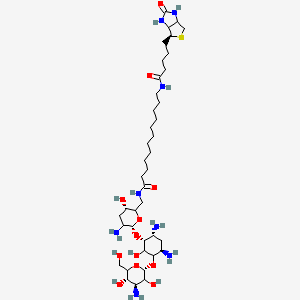

Diagnostic Tool for Cholesterol Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders

Application Summary

Filipin II, as a part of the Filipin complex, has been used as a diagnostic tool for cholesterol alterations present in neurodegenerative disorders (e.g., Alzheimer’s Disease and Huntington Disease) and lysosomal storage diseases (e.g., Niemann Pick type C Disease and GM1 gangliosidosis) .

Methods of Application

Filipin is a naturally fluorescent antibiotic that interferes with the sterol stabilization of the phospholipid layers and favors membrane leakage . This polyene macrolide antibiotic does not bind to esterified sterols, but only to non-esterified cholesterol, and it is commonly used as a marker to label and quantify free cholesterol in cells and tissues .

Biosensor for Membrane Cholesterol

Application Summary

Filipin II, as part of the Filipin complex, has been used as a biosensor for membrane cholesterol .

Methods of Application

Filipin is a naturally fluorescent antibiotic that binds specifically to non-esterified cholesterol . This property allows it to be used as a marker to label and quantify free cholesterol in cells and tissues .

Safety And Hazards

Direcciones Futuras

This report reveals the existence of two alternative routes for filipin III formation and opens new possibilities for the generation of biologically active filipin derivatives at high yield and with improved properties3. Filipin II shows remarkably enhanced antifungal bioactivity3, which could constitute excellent leads for the development of efficient pharmaceuticals9.

Propiedades

IUPAC Name |

(3R,4S,6S,8S,10R,12R,14R,16S,17E,19E,21E,23E,25E,27S,28R)-3-hexyl-4,6,8,10,12,14,16,27-octahydroxy-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O10/c1-4-5-6-13-16-31-34(43)23-30(40)21-28(38)19-26(36)18-27(37)20-29(39)22-33(42)24(2)15-12-10-8-7-9-11-14-17-32(41)25(3)45-35(31)44/h7-12,14-15,17,25-34,36-43H,4-6,13,16,18-23H2,1-3H3/b8-7+,11-9+,12-10+,17-14+,24-15+/t25-,26+,27-,28+,29-,30+,31-,32+,33+,34+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIXNQVKVPYZHL-YWSRBNGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H]1[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@@H](/C(=C/C=C/C=C/C=C/C=C/[C@@H]([C@H](OC1=O)C)O)/C)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Filipin II | |

CAS RN |

38620-77-8 |

Source

|

| Record name | Filipin II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038620778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate](/img/structure/B1139701.png)

![4-[(3Z)-3-Penten-2-yl]pyridine](/img/structure/B1139712.png)

![pentapotassium;[(2S,3S,4R,5R)-1-oxo-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1139714.png)